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Structural Isomers and Energetic Order

Experimental and theoretical studies on the isolated phenyl vinyl ether (PVE)-methanol complex reveal a

competition between three primary noncovalent binding motifs. The energetic order of these isomers was

determined through a multi-spectroscopic approach combined with quantum-chemical calculations [1] [2]

[3].

The table below summarizes the identified isomers and their relative stability:

Isomer
Designation

Binding Motif Experimental Population
Energetic Order
(S₀ State)

Isomer I OH∙∙∙O (Ether
Oxygen)

Major, dominant species [1] Most Stable [1] [2]
[3]

Isomer II OH∙∙∙π (Phenyl
ring)

Less populated, detected only by
microwave spectroscopy [1]

Less Stable [1] [2]
[3]

Isomer III OH∙∙∙π (Vinyl
moiety)

Not explicitly detailed Least Stable [1] [2]
[3]
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The correct prediction of this subtle energetic order proved to be a significant challenge for computational

methods. While standard dispersion-corrected density functional theory (DFT-D3) and spin-component-

scaled coupled cluster (SCS-CC2) methods sometimes failed, the sophisticated explicitly correlated local

coupled cluster theory (LCCSD(T0)-F12) method successfully predicted the observed stability trend,

making this complex a benchmark system for quantum chemistry [1] [3]. This method also allowed for the

quantification and visualization of London dispersion interactions, which are crucial for understanding the

docking preferences [1].

Detailed Experimental Protocols

The determination of the isomer energetic order relied on a multi-spectroscopic approach conducted in

molecular beam experiments, which isolate molecular aggregates for ideal comparison with gas-phase

calculations [1] [3].

The following diagram illustrates the workflow of the multi-spectroscopic approach used in this study:

Sample Preparation

FTIR Spectroscopy IR/UV Spectroscopy Microwave Spectroscopy

Quantum-Chemical Calculations

Vibrational DataIsomer-Selective Data Rotational Constants

Energetic Order Determined

Click to download full resolution via product page

Multi-technique workflow for structural elucidation.
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Supersonic Jet Expansion Sample Preparation

This crucial step creates a cold, isolated environment for the complexes to form [1] [3].

Apparatus: A pulsed valve with a small orifice (500 µm) for a skimmed jet expansion [3].

Sample Handling: PVE and methanol were placed in separate, cooled reservoirs (approximately
-13°C and -8°C, respectively) [3].

Expansion: The samples were co-expanded with a carrier gas (neon or helium) at pressures of 2.5–
3.0 bar (for IR/UV) or 0.75 bar (for FTIR) into a vacuum chamber, leading to the formation of isolated

PVE-methanol complexes [1] [3].

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique provides vibrational fingerprints of the complexes without isomer selectivity [1].

Setup: A Bruker IFS 66 v/s spectrometer synchronized with a pulsed supersonic expansion through a
600 x 0.2 mm² slit nozzle ("filet-jet") [1] [3].

Spectral Range: The OH stretching region (approx. 3520–3750 cm⁻¹) was targeted using an optical
filter [1].

Data Collection: To improve the signal-to-noise ratio, 150 to 775 pulses were co-added [1].

Mass- and Isomer-Selective IR/UV Spectroscopy

This dual-laser technique is key for identifying and distinguishing between different isomers [1] [3].

IR/R2PI Technique:

An IR laser pulse (tunable in the OH range) is fired 50 ns before a UV ionization laser pulse [3].
If the IR laser frequency matches a vibrational transition of a specific isomer, the complex is

heated and does not absorb the subsequent UV photon as efficiently, leading to a depletion in
the ion signal [1].

Scanning the IR laser and monitoring ion depletion produces an IR spectrum for each isomer
[1].

UV/IR/UV Technique:
A first (pump) UV laser selectively excites a single isomer based on its electronic transition

energy [1].
An IR laser is fired 2.0–3.0 ns after the pump laser. If it vibrationally excites the complex, the

complex is disrupted and does not absorb the second (probe) UV laser, causing a signal drop
[3].
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This provides a highly specific IR spectrum and confirms isomer assignment [1].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW)
Spectroscopy

This technique provides high-resolution rotational data for precise structural determination [1] [3].

Setup: The COMPACT spectrometer covering the 2–8 GHz frequency range was used [3].
Function: It measures the rotational transitions of molecules in the supersonic expansion, yielding

precise rotational constants that are highly sensitive to the molecular structure [1].
Role: It was the only technique that detected the less-populated OH∙∙∙π(phenyl)-bound isomer
(Isomer II), highlighting its sensitivity for detecting minor species [1].

Key Findings and Challenges

Destabilization in Excited State: The study went beyond the electronic ground state (S₀) and found
that the preferred OH∙∙∙O structure is destabilized in the electronically excited state (S₁) compared to

the S₀ state, a finding supported by both experiment and theory [1] [2].
Theoretical Benchmarking: The PVE-MeOH system serves as a challenging benchmark for

computational chemistry. Its three competing binding motifs with subtle energy differences expose the
limitations of some theoretical methods, underscoring the need for high-level approaches like

LCCSD(T0)-F12 for accurate predictions [1] [3].
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methanol-isomer-energetic-order]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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